(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazolidine ring, a chlorinated phenyl group, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with cysteine or its derivatives under controlled conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the thiazolidine ring. The reaction conditions often include mild heating and the use of a suitable solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of a base such as sodium hydroxide or a catalyst like palladium on carbon.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The thiazolidine ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the chlorinated phenyl group and the thiazolidine ring can contribute to bioactivity, including anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can form covalent bonds with active site residues, inhibiting enzyme activity. The chlorinated phenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxamide
- (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylate
- (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxaldehyde
Uniqueness
Compared to similar compounds, (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups. The presence of both the chlorinated phenyl group and the thiazolidine ring provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-6-3-5(1-2-8(6)13)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAPWNWFLYPMDO-JAVCKPHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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